2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic heterocyclic core. The structure includes a 4-ethoxyphenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazin-4-one ring and an acetamide group linked to a 2-methoxy-5-methylphenyl moiety. The ethoxy and methoxy groups enhance metabolic stability, while the acetamide moiety may facilitate hydrogen bonding in biological targets .
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-4-32-18-8-6-17(7-9-18)19-14-21-24(30)27(11-12-28(21)26-19)15-23(29)25-20-13-16(2)5-10-22(20)31-3/h5-14H,4,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEQBBUXYDHCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introducing the ethoxyphenyl and methoxy-methylphenyl groups through nucleophilic substitution reactions.
Acetylation: The final step involves acetylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methoxy-methylphenyl groups.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, compounds with a pyrazolo[1,5-a]pyrazine core have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research. This specific compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a candidate for drug discovery programs.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism of action for 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core can bind to active sites, altering the function of these targets and leading to biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among pyrazolo[1,5-a]pyrazine derivatives include:
Substituents on the pyrazolo[1,5-a]pyrazin-4-one ring: 4-Ethoxyphenyl (target compound) vs. 4-methoxyphenyl () or 4-nitrophenyl (). Sulfanyl groups () introduce polarity and hydrogen-bond acceptor capacity, altering solubility and target interactions .
Acetamide-linked aryl groups: The 2-methoxy-5-methylphenyl group in the target compound contrasts with 3-ethylphenyl () or 4-phenoxyphenyl (). Ortho-substituents (e.g., 2-methoxy) may sterically hinder binding to certain enzymes compared to para-substituted analogs .
Table 1: Physicochemical Comparison of Pyrazolo[1,5-a]pyrazine Derivatives
*Estimated based on structural similarity; †Predicted via substituent contributions; ‡Estimated from sulfanyl group’s contribution.
Research Implications
The target compound’s structural uniqueness lies in its 4-ethoxyphenyl and 2-methoxy-5-methylphenyl groups, which balance lipophilicity and steric effects. Compared to ’s analog, the ethoxy substituent may prolong metabolic half-life, while the ortho-methoxy group could reduce off-target interactions. Further studies should explore:
Biological Activity
The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazolo[1,5-a]pyrazine core, suggests various biological activities that merit detailed examination.
- Molecular Formula : C23H26N4O3
- Molecular Weight : 414.48 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in various biochemical pathways. The exact mechanisms require further elucidation through targeted research.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have shown that similar pyrazolo derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. This activity is often linked to their ability to disrupt cellular processes in microbial organisms.
- Anticancer Potential : The compound's structural features may confer anticancer properties, as seen in other pyrazolo compounds that have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : There is evidence suggesting that related compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of similar compounds. Below are notable findings:
Synthesis and Stability
The synthesis of this compound typically involves multi-step organic reactions requiring controlled conditions for optimal yield and purity. The stability of this compound under physiological conditions is crucial for its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
